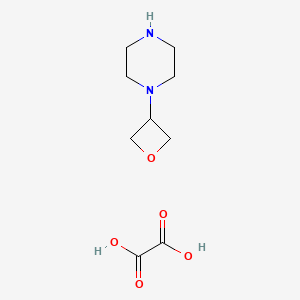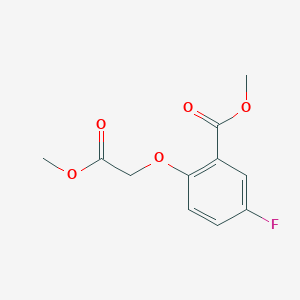
4-Bromo-1-ethynyl-2-methylbenzene
Übersicht
Beschreibung
“4-Bromo-1-ethynyl-2-methylbenzene” is a chemical compound with the CAS Number: 1312479-78-9. It has a molecular weight of 195.06 and its IUPAC name is the same as the common name . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-1-ethynyl-2-methylbenzene” were not found, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-ethynyl-2-methylbenzene” can be represented by the InChI code: 1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it .
Physical And Chemical Properties Analysis
“4-Bromo-1-ethynyl-2-methylbenzene” is a liquid at room temperature . It has a predicted boiling point of 224.1±33.0 °C and a predicted density of 1.42±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromo-1-ethynyl-2-methylbenzene: is a versatile building block in organic synthesis. Its bromine atom can undergo palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form biaryl structures which are prevalent in pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to synthesize conjugated polymers or small molecules for organic electronic devices. The ethynyl group allows for cross-linking, which can enhance the thermal stability and electrical conductivity of materials .
Chemical Synthesis
This compound serves as a precursor for the synthesis of various heterocyclic compounds. Through Sonogashira coupling, it can be used to introduce alkynyl groups into heterocycles, which is a common structural motif in many drugs .
Chromatography
The ethynyl group in 4-Bromo-1-ethynyl-2-methylbenzene can be utilized to create stationary phases for gas chromatography. These phases can separate substances based on their ability to interact with the pi-bond of the ethynyl group .
Analytical Chemistry
In analytical chemistry, it can be used as a derivatization agent for the detection of certain compounds. The bromine atom can be replaced with a reporter molecule, which can be detected using various spectroscopic methods .
Medicinal Chemistry
The compound’s structure is amenable to further functionalization, making it a valuable intermediate in the design of new medicinal compounds. Its molecular scaffold can be modified to explore interactions with biological targets .
Environmental Science
4-Bromo-1-ethynyl-2-methylbenzene: can be used in environmental science research to study the degradation of brominated organic compounds, which are of concern due to their potential as persistent organic pollutants .
Nanotechnology
Finally, in nanotechnology, this compound can be used to create carbon-based nanomaterials. The ethynyl group can facilitate the growth of carbon nanotubes or graphene-like structures, which have applications in electronics and materials engineering .
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 4-Bromo-1-ethynyl-2-methylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (19506) and predicted density (142±01 g/cm3), may influence its pharmacokinetic behavior .
Eigenschaften
IUPAC Name |
4-bromo-1-ethynyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVJHHRTZBACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethynyl-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



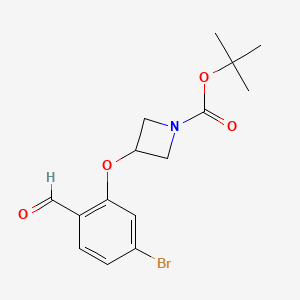

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)

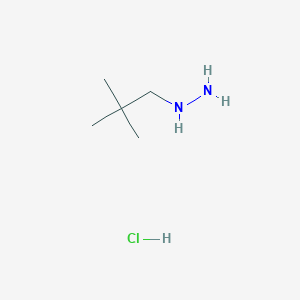

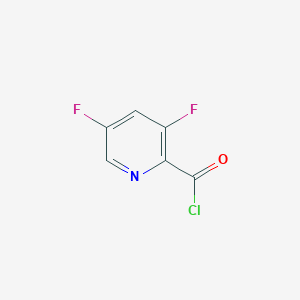

![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)
